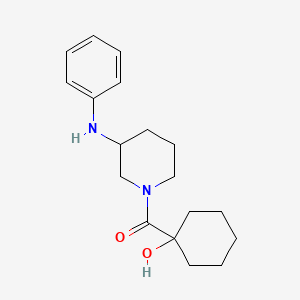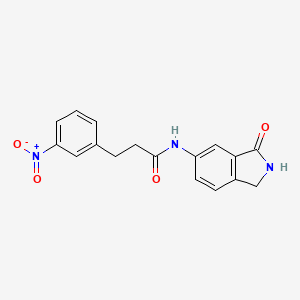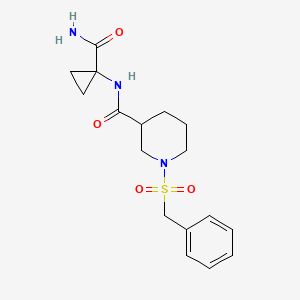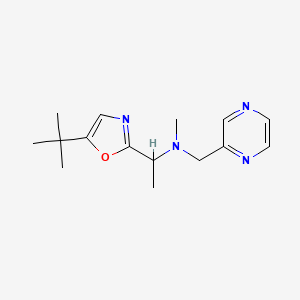![molecular formula C19H26N4O3S B7078571 [3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B7078571.png)
[3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone is a complex organic compound that features a piperidine ring, a thiazole ring, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Preparation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the thiazole and piperidine intermediates with the aniline derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(methylamino)-1,3-thiazol-4-yl]methanone
- [3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(propylamino)-1,3-thiazol-4-yl]methanone
Uniqueness
Compared to similar compounds, [3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone is unique due to its specific combination of functional groups. The presence of both the piperidine and thiazole rings, along with the dimethoxyaniline moiety, provides a distinct set of chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(3,5-dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-4-20-19-22-17(12-27-19)18(24)23-7-5-6-13(11-23)21-14-8-15(25-2)10-16(9-14)26-3/h8-10,12-13,21H,4-7,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKANZAURROQKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CS1)C(=O)N2CCCC(C2)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanylpropanamide](/img/structure/B7078489.png)
![6-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B7078494.png)
![3-(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-5-(2-methylsulfanylethyl)-1,2,4-oxadiazole](/img/structure/B7078497.png)
![N-[(3-methylsulfonylpyridin-2-yl)methyl]-2-propylmorpholine-4-carboxamide](/img/structure/B7078501.png)
![3-Methoxy-1-[4-(3-methoxy-3-methylbutanoyl)-1,4-diazepan-1-yl]-3-methylbutan-1-one](/img/structure/B7078505.png)
![1-[2-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7078506.png)


![5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole](/img/structure/B7078534.png)
![5-[2-[4-(Dimethylamino)piperidin-1-yl]ethylamino]pyridine-2-carbonitrile](/img/structure/B7078550.png)
![N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxocinnolin-1-yl)propanamide](/img/structure/B7078551.png)
![1-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B7078553.png)


